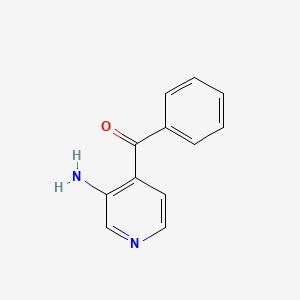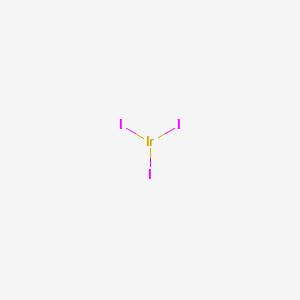
Triiodoiridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Triiodoiridium can be synthesized through various methods. One common approach involves the reaction of iridium metal with iodine under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion of iridium to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of molten salt chlorination or electrochemical dissolution techniques. These methods are efficient in extracting and purifying iridium from secondary sources, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
Triiodoiridium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium compounds with higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands .
科学的研究の応用
Triiodoiridium has found applications in several scientific research areas:
作用機序
The mechanism by which triiodoiridium exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound complexes can interact with cellular components, leading to cytotoxic effects in cancer cells. The compound’s ability to generate reactive oxygen species and induce apoptosis is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
Triiodoiridium can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): A highly sensitive and explosive compound used in small-scale applications.
Phosphorus triiodide (PI3): Used in organic synthesis for the conversion of alcohols to alkyl iodides.
Uniqueness
This compound stands out due to its stability and versatility in various chemical reactions. Unlike nitrogen triiodide and phosphorus triiodide, this compound is less sensitive and can be handled more safely in laboratory and industrial settings .
特性
CAS番号 |
7790-41-2 |
|---|---|
分子式 |
I3Ir |
分子量 |
572.93 g/mol |
IUPAC名 |
iridium(3+);triiodide |
InChI |
InChI=1S/3HI.Ir/h3*1H;/q;;;+3/p-3 |
InChIキー |
WUHYYTYYHCHUID-UHFFFAOYSA-K |
SMILES |
I[Ir](I)I |
正規SMILES |
[I-].[I-].[I-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


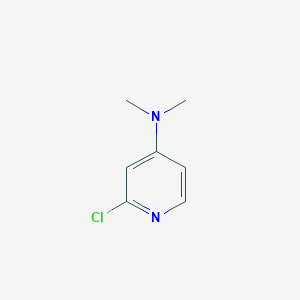
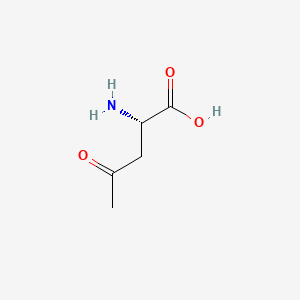
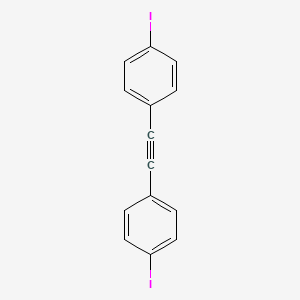
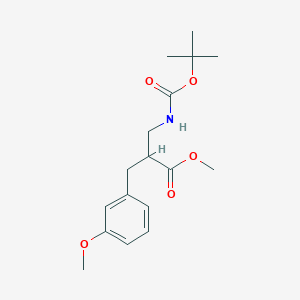

![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)
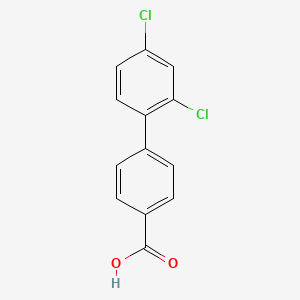
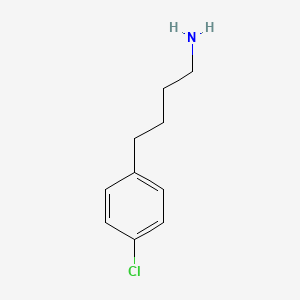
![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)
![7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1610238.png)
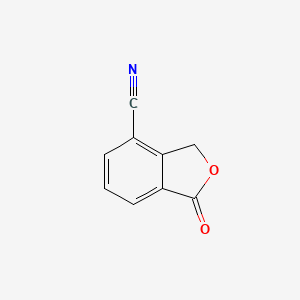
![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)

